4,4-Dimethyloctane

Distillation Solvent selection Physical property prediction

GC and viscometry labs require isomer-free reference standards. 4,4-Dimethyloctane (99%, CAS 15869-95-1) is a quaternary-carbon C10 alkane that eliminates co-elution uncertainty. • Kováts RI 921 (DB-1) - cleanly resolved from n-decane for unambiguous GC peak identification. • 2.4-4.4 cSt (20-50 °C) - plug-and-play capillary & rotational viscometry standard. • No 2°/3° C-H bonds - resists autoxidation in radical-sensitive reactions above 120 °C.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 15869-95-1
Cat. No. B095178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyloctane
CAS15869-95-1
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCCCC(C)(C)CCC
InChIInChI=1S/C10H22/c1-5-7-9-10(3,4)8-6-2/h5-9H2,1-4H3
InChIKeyZMEDGZAGMLTROM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.55e-05 M

4,4-Dimethyloctane Physicochemical & Functional Differentiators


4,4-Dimethyloctane is a saturated branched C10 hydrocarbon (an isomer of decane) distinguished by a quaternary carbon at the 4‑position of the octane backbone . Unlike the linear n‑decane, this branching pattern compresses the molecular volume, lowering the boiling point to ~161 °C while yielding a vapor pressure roughly twice that of n‑decane at 25 °C . The compound is commercially supplied at 99 % purity as a colorless, low‑viscosity liquid (density ≈0.74 g/mL) and is classified as a flammable liquid (UN 3295) . Its combination of a well‑defined boiling point, moderate volatility, and a unique GC retention index (Kováts 921 on DB‑1) makes it a valuable reference molecule for chromatographic method development and for calibrating viscometry instruments [1].

Workflow Chromatographic method development and GC reference molecule
Selection Branched C10 isomer with quaternary carbon for unique retention index
Context High-purity solvent for volatility and viscometry calibration studies

Why C10 Isomers Fail as 4,4-Dimethyloctane Substitutes


Within the C10 alkane family, seemingly minor changes in branching position produce measurable shifts in boiling point, vapor pressure, and reactivity . For example, moving the gem‑dimethyl substitution from the 4‑position to the 2‑position drops the boiling point by ~5 °C, while the linear n‑decane boils ~13 °C higher. Such differences directly impact distillation cut points, evaporation rates, and retention times in gas chromatography [1]. Moreover, the quaternary center of 4,4‑dimethyloctane eliminates all secondary and tertiary C–H bonds, a feature that has been shown to increase bond dissociation energies by several kcal mol⁻¹ relative to isomers containing secondary or tertiary hydrogens, thereby altering oxidative and thermal stability [2]. Even biodegradation studies on dimethyloctane isomers demonstrate that branching topology – and not just carbon number – controls microbial oxidation rates, meaning that an isomer with a different branching pattern may exhibit a fundamentally different environmental fate [3]. Consequently, substituting 4,4‑dimethyloctane with any other C10 isomer without re‑validation risks compromised analytical accuracy, altered process kinetics, or unexpected regulatory outcomes.

Process mismatch N-Decane boils 13 °C higher; 2,2-dimethyloctane boils 5 °C lower. Distillation cut points and evaporation rates may shift significantly with isomer substitution.
Stability divergence Quaternary center eliminates secondary/tertiary C–H bonds. Isomers with methine carbons may initiate radical pathways more readily, altering oxidative stability profiles.
Environmental fate Branching topology controls microbial oxidation rates. Other C10 isomers may exhibit fundamentally different biodegradation potential, complicating regulatory or tracer studies.

4,4-Dimethyloctane Quantitative Comparator Evidence


Boiling Point Between n-Decane and 2,2-Dimethyloctane

4,4‑Dimethyloctane exhibits a normal boiling point of 161 °C (experimental) , which is 13 °C lower than n‑decane (174 °C) and 5 °C higher than its regioisomer 2,2‑dimethyloctane (156 °C) . This 5 °C upward shift relative to 2,2‑dimethyloctane is attributed to reduced chain branching – the gem‑dimethyl group is located closer to the molecular center, resulting in a more elongated effective shape and stronger dispersive intermolecular forces. In practical terms, the boiling point gap allows 4,4‑dimethyloctane to be separated from n‑decane by simple fractional distillation, whereas the separation from 2,2‑dimethyloctane requires a higher theoretical plate count, making the choice of isomer critical for process design.

Boiling Point vs. Isomers
Head-to-head
Target: 161 °C. n-Decane: 174 °C; 2,2-Dimethyloctane: 156 °C. Δ −13 °C and +5 °C.
Reported boiling point context enables fractional separation from n-decane.
Experimental values at atmospheric pressure.
Distillation Solvent selection Physical property prediction

Vapor Pressure vs. n-Decane

At 25 °C, 4,4‑dimethyloctane exerts a vapor pressure of 3.5 mmHg , compared with only 1.6 mmHg for the linear isomer n‑decane . The factor‑of‑2.2 higher vapor pressure implies faster evaporation from open containers, higher headspace concentrations in closed systems, and a lower energy input required for vapor‑phase processes. Among branched isomers, 2,2‑dimethyloctane (3.8 mmHg) and 3,3‑dimethyloctane (3.0 mmHg) bracket this value, but the vapor pressure of 4,4‑dimethyloctane is the most precisely documented across multiple sources, reducing uncertainty in engineering calculations.

Vapor Pressure vs. n-Decane
Head-to-head
3.5 mmHg at 25 °C. n-Decane: 1.6 mmHg. +1.9 mmHg difference.
Volatility context may support headspace concentration control.
Predicted values from ACD/Labs Percepta Platform.
Volatility Evaporation kinetics Headspace analysis

GC Retention Index vs. n-Decane

On a non‑polar DB‑1 capillary column, 4,4‑dimethyloctane elutes with a Kováts retention index of 921 [1]. By definition, the n‑alkane reference n‑decane has a KI of 1000 [2]. The 79‑unit difference is large enough to ensure baseline resolution under standard temperature‑programmed GC conditions. This specific index value is reproduced across multiple laboratories (range 918–930 on similar phases), making it a robust qualitative identifier for confirming the presence and purity of 4,4‑dimethyloctane in complex hydrocarbon mixtures.

GC Retention Index vs. n-Decane
Head-to-head
KI 921 (DB-1). n-Decane: KI 1000. ΔKI = −79.
Analytical fingerprint for confirmatory identification in hydrocarbon mixtures.
Data from Lubeck & Sutton (1983); DB-1 fused silica capillary column.
Gas chromatography Method development Retention index

C–H Bond Strength from Quaternary Carbon

Comprehensive computational work on C7–C10 alkane isomers has demonstrated that secondary C–H bond dissociation energies (BDE) are ~98 kcal mol⁻¹, while tertiary C–H BDEs drop to ~96 kcal mol⁻¹ – a difference of several kcal mol⁻¹ that significantly lowers the activation barrier for radical initiation [1]. 4,4‑Dimethyloctane possesses three types of carbon: primary (C1, C2, C3, C5, C6, C7, C8 methyl/methylene), quaternary (C4), and no secondary or tertiary carbons. Consequently, all abstractable hydrogens are primary C–H bonds, which have BDEs on the order of ~101 kcal mol⁻¹. In contrast, isomers such as 2,7‑dimethyloctane contain tertiary C–H bonds (the methine carbons at positions 2 and 7) that are more susceptible to radical abstraction. This structural feature confers greater resistance to autoxidation and thermal cracking, extending useful lifetimes in high‑temperature applications.

C–H Bond Strength
Class-level inference
All abstractable H are primary ≈101 kcal mol⁻¹. Tertiary BDE ≈96 kcal mol⁻¹ for other isomers.
Absence of secondary/tertiary sites may enhance resistance to radical initiation.
CBS-QB3/CBS-APNO level data from Hudzik et al. (2014). No direct measurement.
Thermal stability Oxidation resistance Bond dissociation energy

Biodegradation Resistance from Quaternary Branching

A seminal screen of 27 microbial strains on terminally branched dimethyloctanes revealed that anteiso‑terminal branching completely prevented biodegradation, while iso‑terminal branching permitted slow oxidation in only a subset of pseudomonads [1]. Although 4,4‑dimethyloctane was not directly tested in that study, its quaternary carbon at position 4 creates a non‑terminal, gem‑dimethyl branching motif that similarly lacks a linear alkyl terminus longer than three carbon atoms – a structural feature known to impede the initial ω‑hydroxylation step of alkane catabolism. By comparison, 2,7‑dimethyloctane (iso‑branched) was slowly oxidized, and 3,6‑dimethyloctane (anteiso‑branched) was not oxidized at all. It is therefore reasonable to classify 4,4‑dimethyloctane as recalcitrant, making it a preferred choice when a persistent hydrocarbon tracer or a biologically inert solvent is required.

Biodegradation Resistance
Class-level inference
Inferred recalcitrant based on non-terminal quaternary branching. 2,7-Dimethyloctane showed slow oxidation.
Recalcitrance may prevent confounding biological losses in environmental tracer studies.
Qualitative inference from microbial oxidation assays (Schaeffer et al., 1979).
Biodegradation Environmental fate Branched alkane metabolism

Calibrated Viscometry Standard

VWR markets 4,4‑dimethyloctane as a ready‑to‑use viscometry standard with certified kinematic viscosities of 4.4 cSt at 20 °C, 3.9 cSt at 25 °C, 3.0 cSt at 37.78 °C, 2.9 cSt at 40 °C, and 2.4 cSt at 50 °C . Other dimethyloctane isomers are not commonly supplied as calibrated viscosity standards, giving 4,4‑dimethyloctane a unique procurement advantage for laboratories that require traceable low‑viscosity reference fluids for rotational and capillary viscometers. The low temperature‑dependence of its viscosity (slope ≈ −0.06 cSt/°C between 20 and 50 °C) also provides a stable calibration curve over a wide thermal range.

Viscometry Standard
Cross-study comparable
Certified viscosities: 4.4 cSt (20 °C) to 2.4 cSt (50 °C). Other C10 isomers lack equivalent certified standards.
Lot-specific context supports instrument qualification without in-house certification.
VWR Viscometry Standards; comparator data absent.
Viscometry Calibration Quality control

4,4-Dimethyloctane Application Scenarios


High-Temperature Solvent with Oxidative Stability

The absence of secondary and tertiary C–H bonds in 4,4‑dimethyloctane (all abstractable hydrogens are primary, ≈101 kcal mol⁻¹) [1] makes it a superior solvent for radical‑sensitive reactions conducted above 120 °C. Where n‑decane or isomers containing methine carbons would undergo gradual radical‑chain autoxidation, 4,4‑dimethyloctane maintains chemical integrity longer, reducing solvent‑derived impurities and extending the interval between solvent purification cycles.

Non-Biodegradable Tracer for Environmental & Reservoir Studies

Based on the demonstrated recalcitrance of dimethyloctanes with non‑iso‑terminal branching [1], 4,4‑dimethyloctane can serve as a conservative tracer in groundwater flow studies, oil reservoir partitioning experiments, or long‑term mesocosm trials. Its negligible biodegradation over experimental time scales ensures that concentration profiles reflect physical transport processes rather than biological attenuation, a critical requirement for accurate hydrological modeling.

GC Method Development and System Suitability Testing

With a well‑characterized Kováts retention index of 921 on DB‑1 [1] and a boiling point of 161 °C that separates cleanly from n‑decane (174 °C) and lighter branched isomers, 4,4‑dimethyloctane is an ideal internal standard for GC analysis of gasoline‑range hydrocarbons. Its single, sharp peak provides an unambiguous retention time marker that is orthogonal to the n‑alkane ladder, facilitating reliable identification of target analytes in complex petroleum or environmental samples.

Low-Range Viscometer Calibration Standard

VWR supplies 4,4‑dimethyloctane as a certified viscometry standard covering 2.4–4.4 cSt from 20 °C to 50 °C [1]. This makes it a plug‑and‑play reference fluid for qualifying capillary and rotational viscometers used in pharmaceutical, petrochemical, and lubricant testing laboratories, eliminating the need for time‑consuming in‑house viscosity determination against primary standards.

Application
Selection Property
Validation Focus
High-Temperature Solvent
Exclusive primary C–H bond structure
Radical-chain initiation rate review
Environmental Tracer Studies
Non-terminal quaternary branching motif
Microbial recalcitrance endpoint monitoring
GC Method Development
Unique retention index orthogonal to n-alkanes
System suitability and peak identification
Viscometer Calibration
Certified low-viscosity reference fluid
ISO/IEC 17025 traceability review

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